N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzylamino group, and a fluoro-methylphenylacetamide moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
It is suggested that the compound interacts with its targets, inhibiting their activity . This inhibition could lead to changes in cellular signaling pathways, potentially affecting cell growth and survival.
Biochemical Pathways
The affected pathways are those regulated by the Mitogen-activated protein kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The downstream effects of these changes could include altered cell growth and survival, potentially leading to therapeutic effects.
Pharmacokinetics
It is suggested that the compound may have poor absorption and distribution, with unknown protein binding and metabolism . These properties could impact the bioavailability of the compound, potentially affecting its efficacy.
Result of Action
Given its targets, it is likely that the compound could alter cellular signaling pathways, potentially affecting cell growth and survival .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the benzylamino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds .
Scientific Research Applications
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-benzylamino-2-chloroquinazoline
- 2,4-diaminoquinazoline derivatives
- Indazole derivatives
Uniqueness
What sets N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylphenylacetamide moiety enhances its biological activity and specificity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-26-16-20(21(29)24-15-17-5-3-2-4-6-17)22(25-26)32(30,31)28-13-11-27(12-14-28)19-9-7-18(23)8-10-19/h2-10,16H,11-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBVCUZVYHSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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